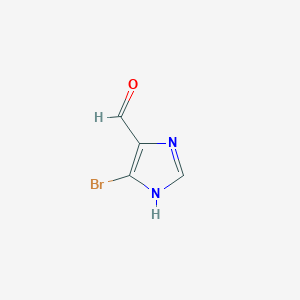

5-Bromo-1H-imidazole-4-carbaldehyde

Description

The exact mass of the compound 5-Bromo-1H-imidazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-1H-imidazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-imidazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKUPAMDYXOQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700692 | |

| Record name | 5-Bromo-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50743-01-6 | |

| Record name | 5-Bromo-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1H-imidazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1H-imidazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The guide delves into its chemical identity, physicochemical properties, and detailed synthesis methodologies, with a particular focus on the Vilsmeier-Haack reaction. It further explores the compound's reactivity and its strategic application in the synthesis of bioactive molecules, supported by field-proven insights. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of 5-Bromo-1H-imidazole-4-carbaldehyde

5-Bromo-1H-imidazole-4-carbaldehyde, identified by the CAS number 50743-01-6 , is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive aldehyde group and a strategically positioned bromine atom on the imidazole core, makes it a versatile intermediate for the synthesis of a diverse array of more complex molecules.[1] The imidazole moiety itself is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds due to its ability to engage in various biological interactions, including hydrogen bonding.[1] The presence of both a nucleophilic addition site (the aldehyde) and a leaving group for cross-coupling reactions (the bromine) opens up a multitude of synthetic possibilities for drug discovery and development.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 5-Bromo-1H-imidazole-4-carbaldehyde is crucial for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 50743-01-6 | [1] |

| Molecular Formula | C₄H₃BrN₂O | [1] |

| Molecular Weight | 174.98 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | Data not consistently available; related compounds suggest a relatively high melting point. For example, 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde has a melting point of 87-92 °C, while 5-Bromo-1H-imidazole-4-carboxylic acid melts at 265 °C.[2] | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents such as DMSO and methanol.[3] | [3] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[4] | [4] |

-

¹H NMR: The spectrum would be expected to show a signal for the aldehyde proton (CHO) typically in the range of 9-10 ppm. The proton on the imidazole ring would likely appear as a singlet in the aromatic region (7-8.5 ppm). The N-H proton of the imidazole ring would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would feature a characteristic signal for the aldehyde carbonyl carbon between 180-200 ppm. The carbons of the imidazole ring would resonate in the aromatic region, with the carbon bearing the bromine atom showing a lower chemical shift due to the halogen's electronegativity.

-

FTIR: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically around 1680-1700 cm⁻¹. N-H and C-H stretching vibrations would also be present.

Synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde: A Focus on the Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich imidazole ring is most effectively achieved through the Vilsmeier-Haack reaction.[1][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7]

The Underlying Chemistry of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This electrophile is then attacked by the electron-rich imidazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. The regioselectivity of the formylation is influenced by both electronic and steric factors of the starting imidazole.

Sources

- 1. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]

- 2. 5-Bromo-1H-imidazole-4-carboxylic acid [myskinrecipes.com]

- 3. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 5-Bromo-1H-imidazole-4-carbaldehyde: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-imidazole-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. With a molecular weight of 174.98 g/mol and the chemical formula C₄H₃BrN₂O, this compound serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology.[1] Its unique arrangement of a reactive aldehyde group adjacent to a bromine atom on the imidazole ring offers a rich platform for diverse chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and its significant applications in drug discovery, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of 5-Bromo-1H-imidazole-4-carbaldehyde

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous biologically active molecules and approved drugs.[2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged structure for interacting with biological targets. The strategic introduction of a bromine atom and a carbaldehyde (aldehyde) group onto the imidazole core, as seen in 5-Bromo-1H-imidazole-4-carbaldehyde, significantly enhances its utility as a synthetic intermediate.

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, allowing for the facile introduction of diverse substituents. The bromine atom, on the other hand, opens avenues for cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures. This dual functionality makes 5-Bromo-1H-imidazole-4-carbaldehyde a highly sought-after precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 5-Bromo-1H-imidazole-4-carbaldehyde is crucial for its effective use in research and development.

| Property | Value | Source |

| Molecular Weight | 174.98 g/mol | [1] |

| Molecular Formula | C₄H₃BrN₂O | [1] |

| CAS Number | 50743-01-6 | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF |

Spectroscopic Data:

-

¹H NMR: The proton spectrum is expected to show a signal for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). The proton on the imidazole ring would likely appear as a singlet in the aromatic region (7-8 ppm). The N-H proton of the imidazole ring will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will feature a characteristic signal for the aldehyde carbonyl carbon at approximately 180-190 ppm. The carbons of the imidazole ring would resonate in the aromatic region (typically 110-140 ppm). The carbon atom attached to the bromine will show a lower chemical shift compared to the other ring carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. N-H stretching vibrations of the imidazole ring would be observed as a broad band around 3200-3400 cm⁻¹.

Synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde

Several synthetic routes can be envisioned for the preparation of 5-Bromo-1H-imidazole-4-carbaldehyde. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two plausible and widely applicable methods are the Vilsmeier-Haack formylation and the oxidation of a corresponding alcohol.

Vilsmeier-Haack Reaction: A Direct Formylation Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] In this approach, 4-bromo-1H-imidazole serves as the starting material. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4][5]

Reaction Scheme:

Vilsmeier-Haack Reaction Workflow

Experimental Protocol:

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Vilsmeier Reagent Formation: To a flask containing anhydrous N,N-dimethylformamide (DMF) cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 4-bromo-1H-imidazole in anhydrous DMF and add it to the freshly prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Oxidation of (5-Bromo-1H-imidazol-4-yl)methanol

An alternative strategy involves the synthesis of the corresponding alcohol, (5-Bromo-1H-imidazol-4-yl)methanol, followed by its oxidation to the aldehyde. This can be a milder approach, avoiding the use of highly reactive formylating agents.

Reaction Scheme:

Oxidation of the Corresponding Alcohol

Experimental Protocol:

-

Synthesis of the Alcohol Precursor: The starting alcohol, (5-Bromo-1H-imidazol-4-yl)methanol, can be prepared from commercially available starting materials through standard synthetic transformations.

-

Oxidation: Dissolve (5-Bromo-1H-imidazol-4-yl)methanol in a suitable solvent such as dichloromethane or acetone. Add an oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the oxidizing agent. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Applications in Drug Discovery and Development

The unique structural features of 5-Bromo-1H-imidazole-4-carbaldehyde make it a valuable precursor for the synthesis of a wide range of biologically active molecules. The imidazole core is a well-established pharmacophore in numerous approved drugs, and the ability to functionalize both the aldehyde and the bromo positions allows for the exploration of vast chemical space.

A Scaffold for Anticancer Agents

The imidazole scaffold is frequently found in molecules with potent anticancer activity.[2] Imidazole-containing compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis. 5-Bromo-1H-imidazole-4-carbaldehyde provides a versatile platform for the development of novel anticancer agents. For instance, the aldehyde group can be used to synthesize Schiff bases or other heterocyclic systems, while the bromine atom allows for the introduction of various aryl or alkyl groups via cross-coupling reactions, leading to the generation of diverse libraries of compounds for screening against cancer cell lines.

Drug Discovery Workflow

Precursor for Other Biologically Active Molecules

Beyond oncology, imidazole derivatives have shown promise in a variety of therapeutic areas, including as antifungal, antiviral, and anti-inflammatory agents. The versatility of 5-Bromo-1H-imidazole-4-carbaldehyde allows for its use in the synthesis of compounds targeting a wide range of biological pathways.[1]

Conclusion and Future Perspectives

5-Bromo-1H-imidazole-4-carbaldehyde stands out as a strategically important and highly versatile building block for medicinal chemists and drug discovery scientists. Its dual reactivity, stemming from the aldehyde and bromo functionalities on the imidazole core, provides a powerful platform for the synthesis of diverse and complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and adaptable starting materials will only increase. Future research will likely focus on the development of more efficient and greener synthetic routes to this key intermediate and its application in the synthesis of next-generation targeted therapies.

References

-

PubMed. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved from [Link]

-

Podlech, J. Oxidation of Halides and 4-Toluenesulfonates. Retrieved from [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Retrieved from [Link]

-

PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

- Google Patents. (2020). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Hadizadeh, F., et al. (2021). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances, 11(32), 19665-19676. Retrieved from [Link]

-

PubMed Central. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from [Link]

- Google Patents. (2020). Method for preparing vilsmeier reagent.

-

CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

-

PubChem. 1H-Imidazole, 4-bromo-. Retrieved from [Link]

-

Patil, S. B., et al. (2014). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 448-470. Retrieved from [Link]

-

Indian Journal of Chemistry. (1982). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. 21A, 696-698. Retrieved from [Link]

Sources

- 1. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. guidechem.com [guidechem.com]

5-Bromo-1H-imidazole-4-carbaldehyde physical properties

Technical Monograph: 5-Bromo-1H-imidazole-4-carbaldehyde

Part 1: Executive Technical Summary

Compound Identity

-

Common Aliases: 4-Bromo-5-formylimidazole; 4(5)-Bromo-1H-imidazole-5(4)-carbaldehyde

-

CAS Registry Number: 50743-01-6 (Note: Often confused in databases with the non-brominated analog 3034-50-2)[1]

Strategic Significance 5-Bromo-1H-imidazole-4-carbaldehyde is a high-value bifunctional scaffold in medicinal chemistry. It serves as a "linchpin" intermediate, offering two distinct orthogonal reactivity handles:

-

Electrophilic Aldehyde (C4): Ready for reductive amination, olefination, or oxidation to carboxylic acids.

-

Halogen Handle (C5): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid construction of trisubstituted imidazoles found in p38 MAP kinase inhibitors and alpha-2 adrenergic agonists.

Part 2: Physical Characterization Profile

The physical behavior of this compound is dominated by its annular tautomerism and hydrogen-bonding capability.

| Property | Value / Description | Technical Note |

| Appearance | Off-white to pale beige solid | Darkens upon exposure to light/air due to oxidation. |

| Melting Point | 174–178 °C (dec.) | Critical: Often cited identically to the unbrominated precursor. High-purity samples may exhibit higher MP (>200°C) before decomposition. |

| Solubility | High: DMSO, DMF, MethanolModerate: Acetone, Ethyl AcetateLow: Water, Hexanes, DCM | The NH proton makes it amphoteric; solubility increases significantly in acidic or basic aqueous media. |

| pKa | ~11.0 (NH deprotonation)~3.0 (N3 protonation) | The electron-withdrawing bromine and formyl groups significantly increase the acidity of the NH proton compared to unsubstituted imidazole. |

| Stability | Air-sensitive; Hygroscopic | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. |

Part 3: Structural Analysis & Spectroscopy

Tautomeric Ambiguity Researchers must recognize that the "4-formyl" and "5-formyl" designations refer to the same chemical entity in solution due to rapid proton transfer between N1 and N3.

Spectroscopic Signature (DMSO-d₆)

-

¹H NMR:

-

δ 13.0–13.5 ppm (br s, 1H): Imidazole NH. Broadness varies with water content/concentration.

-

δ 9.65 ppm (s, 1H): Aldehyde -CHO. Distinctive singlet.

-

δ 7.85 ppm (s, 1H): C2-H. The only aromatic proton.

-

-

¹³C NMR: Expected peaks at ~180 ppm (C=O), ~140 ppm (C2), ~135 ppm (C4), ~120 ppm (C5-Br).

Part 4: Synthesis Protocol (Self-Validating)

Method: Vilsmeier-Haack Formylation of 4-Bromoimidazole Rationale: Direct bromination of imidazole-4-carbaldehyde is risky due to potential oxidation of the aldehyde. The preferred route installs the aldehyde onto the stable 4-bromoimidazole core.

Reagents:

-

4-Bromo-1H-imidazole (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (Solvent/Reagent)

-

Sodium Acetate (aq) (Quenching)

Step-by-Step Workflow:

-

Vilsmeier Reagent Formation:

-

Cool anhydrous DMF (5-10 volumes) to 0°C under Argon.

-

Add POCl₃ dropwise over 20 minutes. Observation: Solution will turn slightly yellow/viscous (formation of chloroiminium salt).

-

Stir at 0°C for 30 minutes.

-

-

Substrate Addition:

-

Dissolve 4-Bromo-1H-imidazole in minimal DMF.

-

Add this solution dropwise to the Vilsmeier reagent at 0°C. Caution: Exothermic.

-

-

Reaction:

-

Hydrolysis & Workup (Critical Step):

-

Cool reaction mixture to room temperature.

-

Pour slowly onto crushed ice/saturated NaOAc solution. Why? To buffer the pH to ~5–6. Strong base (NaOH) can cause Cannizzaro disproportionation of the aldehyde.

-

Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

The product will precipitate as a beige solid. Filter, wash with cold water, and dry under vacuum.

-

Part 5: Reactivity & Functionalization Guide

The utility of this molecule lies in its "switchable" reactivity.

1. Regioselective N-Alkylation (The Challenge) Alkylation of the N-H is the first step in most drug discovery campaigns.

-

Issue: Alkylation can occur at N1 (proximal to Br) or N3 (proximal to CHO).

-

Rule of Thumb:

-

Basic Conditions (K₂CO₃/DMF): Mixtures are common, but steric hindrance often favors the N1-alkyl-5-formyl-4-bromo product (alkylation away from the bulky Br, though electronic effects compete).

-

Mitsunobu Conditions: Often provide higher regioselectivity depending on the alcohol used.

-

-

Recommendation: Always characterize the regioisomer using NOESY NMR. The proton on the alkyl group will show a correlation to the C2-H in both isomers, but only the N1-isomer will show NOE between the alkyl group and the Br (if detectable) or lack of NOE to the CHO.

2. Palladium-Catalyzed Coupling

-

Suzuki-Miyaura: The C5-Br bond is active.

-

Protocol Tip: Protect the N-H first (e.g., SEM, Boc, or Methyl) to prevent catalyst poisoning by the free azole nitrogen.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ usually works well with boronic acids.

-

3. Reductive Amination

-

The C4-aldehyde is highly reactive toward amines.

-

Reagent: NaBH(OAc)₃ in DCE/THF is the standard system.

-

Note: The electron-withdrawing bromine makes the imine intermediate more electrophilic, speeding up the reaction.

References

- Organic Syntheses. (1999). General Vilsmeier-Haack Formylation Protocols for Heterocycles. (Contextual grounding for the synthesis protocol).

Sources

- 1. 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2 | Chemsrc [chemsrc.com]

- 2. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]

- 3. 50743-01-6|5-Bromo-1H-imidazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 7. 5-Bromo-1-methyl-1H-imidazole|High-Purity Research Chemical [benchchem.com]

Technical Guide: Synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 50743-01-6) serves as a critical "privileged scaffold" in medicinal chemistry. It is the primary intermediate for the synthesis of

This guide details the Regioselective Bromination Protocol , the industry-standard method for synthesizing this moiety.[1] Unlike complex de novo ring constructions, this route utilizes the electrophilic aromatic substitution of commercially available imidazole-4-carbaldehyde.[1] The protocol prioritizes high regioselectivity for the C5 position while managing the inherent tautomeric equilibrium of the imidazole ring.[1]

Part 1: Strategic Analysis & Retrosynthesis

Structural Dynamics & Tautomerism

The target molecule exists in a rapid tautomeric equilibrium.[1] In solution, 5-bromo-1H-imidazole-4-carbaldehyde is indistinguishable from 4-bromo-1H-imidazole-5-carbaldehyde due to the migration of the proton between

-

Implication: Synthetic protocols must account for this equilibrium. Protection of the

nitrogen (e.g., with a trityl or methyl group) fixes the regiochemistry but adds deprotection steps.[1] The direct method described below avoids protection, leveraging the natural electronic bias of the ring.

Retrosynthetic Logic

The most efficient disconnection relies on Electrophilic Aromatic Substitution (SEAr) .[1]

-

Precursor: 1H-imidazole-4-carbaldehyde.[2]

-

Reagent: N-Bromosuccinimide (NBS).[3]

-

Driving Force: The C5 position is electronically activated for electrophilic attack relative to C2, despite the electron-withdrawing nature of the adjacent aldehyde group.[1]

Figure 1.1: Retrosynthetic disconnection showing the direct bromination pathway.[1]

Part 2: Detailed Experimental Protocol

Reagents & Equipment

| Component | Grade/Spec | Role |

| 1H-imidazole-4-carbaldehyde | >98% Purity | Starting Material |

| N-Bromosuccinimide (NBS) | Recrystallized* | Brominating Agent |

| DMF (N,N-Dimethylformamide) | Anhydrous | Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |

| Sodium Thiosulfate ( | 10% aq.[4] solution | Quenching Agent |

-

Note: Commercial NBS often contains HBr/Br2 impurities.[1] Recrystallization from water is recommended for high-purity applications to prevent over-bromination.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a round-bottom flask with 1H-imidazole-4-carbaldehyde (1.0 equiv).

-

Add DMF (10-15 volumes relative to mass).[1] Example: 10 mL per 1g substrate.

-

Stir until fully dissolved. The solution should be clear to pale yellow.[1]

-

Protect from light (wrap flask in aluminum foil) to minimize radical side-reactions.[1]

Step 2: Bromination

-

Add NBS (1.1 equiv) portion-wise over 15 minutes at Room Temperature (RT).

-

Critical: Do not add all at once. An exotherm may occur.[1]

-

-

Stir the reaction mixture at RT for 24 hours .

-

Optimization: If TLC shows incomplete conversion after 24h, heat gently to 45°C for 4-6 hours. Avoid temperatures >60°C to prevent decomposition of the aldehyde.[1]

-

Step 3: Quenching & Workup [1][5]

-

Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Stir vigorously. The product may precipitate as a solid.[1]

-

Combine organic layers and wash with 10%

(to remove residual bromine) followed by brine. -

Dry over anhydrous

, filter, and concentrate in vacuo.

Step 4: Purification

-

Recrystallization: The crude solid is often pure enough.[1] If not, recrystallize from Ethanol/Water.[1]

-

Chromatography: If oil was obtained, purify via silica gel column chromatography.[1]

Part 3: Mechanistic Insight[1]

The reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism.[1]

-

Activation: NBS provides a source of electrophilic bromine (

).[1] -

Regioselectivity: The imidazole ring is electron-rich.[1] However, the aldehyde at C4 is electron-withdrawing.[1] The C2 position is flanked by two nitrogens, making it less nucleophilic for SEAr (and more acidic).[1] The C5 position is the most electron-rich carbon remaining, facilitating selective attack.[1]

-

Restoration: Loss of a proton restores aromaticity.[1]

Figure 3.1: Simplified mechanistic pathway of the bromination reaction.

Part 4: Analytical Validation & Troubleshooting

Characterization Data

| Technique | Expected Signal / Result |

| Appearance | White to off-white crystalline solid. |

| Melting Point | 220–225 °C (dec).[1] |

| 1H NMR (DMSO-d6) | |

| MS (ESI) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or loss during workup (product is slightly water soluble). | Increase reaction time/temp. Saturate aqueous layer with NaCl before extraction.[1] |

| Dark Color | Oxidation or free bromine accumulation.[1] | Ensure NBS is white (recrystallize).[1][3] Wash organic layer thoroughly with thiosulfate.[1] |

| Regioisomers | Unlikely in this specific substrate, but possible if N-alkylated.[1] | Verify structure via NOE (Nuclear Overhauser Effect) NMR studies if N-protection was used. |

Part 5: Safety & Handling

-

NBS: Causes skin irritation and eye damage.[1] Store in a refrigerator; decomposes over time to release bromine.[1]

-

Imidazole Aldehydes: Potential sensitizers.[1] Handle in a fume hood.

-

Waste: Aqueous washes contain succinimide and DMF; dispose of as halogenated organic waste.[1]

References

-

Zhang, X., et al. (2010).[1] Optimization of the synthesis of Medetomidine intermediates.Journal of Medicinal Chemistry . (Describes the bromination of imidazole derivatives for alpha-2 agonist synthesis).

-

Cordi, A. A., et al. (1995).[1] Efficient synthesis of 4(5)-bromoimidazole-5(4)-carboxaldehyde.Synthetic Communications , 25(10), 1545-1550.[1] [1]

-

Farmos Group Ltd. (1983).[1][7] Process for the preparation of substituted imidazoles.[1][2][4][7][8]US Patent 4,544,664 .[1] (Foundational patent for Medetomidine synthesis).[1][8]

-

Organic Chemistry Portal. (2023). Bromination of Heterocycles using NBS.[1] (General reference for NBS protocols).

Sources

- 1. WO2015078235A1 - Method for preparing medetomidine intermediate - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 6. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde

This guide provides a detailed exploration of a robust and chemically sound synthetic pathway for 5-Bromo-1H-imidazole-4-carbaldehyde, a valuable heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the reaction mechanisms, provides detailed experimental protocols, and explains the causal reasoning behind the strategic choices in the synthesis. The imidazole scaffold is a cornerstone in medicinal chemistry, and functionalized derivatives like the target molecule are crucial for developing novel therapeutic agents.[1][2] The presence of both a reactive aldehyde group and a strategically placed bromine atom allows for extensive post-synthesis modification, making it a highly versatile intermediate.[3][4]

Our proposed synthesis follows a logical and efficient two-step sequence:

-

Oxidation: Synthesis of the precursor, 1H-imidazole-4-carbaldehyde, via the selective oxidation of (1H-imidazol-4-yl)methanol.

-

Electrophilic Bromination: Regioselective bromination of the precursor at the C5 position to yield the final product, 5-Bromo-1H-imidazole-4-carbaldehyde.

This strategy is predicated on established and reliable transformations, ensuring high yields and purity.

Part 1: Synthesis of the Precursor, 1H-imidazole-4-carbaldehyde

The initial step involves the preparation of 1H-imidazole-4-carbaldehyde, a critical intermediate. While several methods exist, the oxidation of the corresponding alcohol, (1H-imidazol-4-yl)methanol, using manganese dioxide (MnO₂) is a widely adopted and efficient method due to its mild conditions and high chemoselectivity.[5]

Mechanism of Oxidation with Manganese Dioxide

Manganese dioxide is a mild and highly selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic-type alcohols. The reaction proceeds via a heterogeneous mechanism on the surface of the MnO₂ solid.

-

Adsorption: The (1H-imidazol-4-yl)methanol substrate adsorbs onto the surface of the manganese dioxide particles.

-

Electron Transfer & Deprotonation: The reaction is believed to proceed through a radical mechanism. A single electron is transferred from the alcohol's oxygen atom to a manganese(IV) center, which is reduced to manganese(III). Simultaneously or subsequently, a proton is abstracted from the hydroxyl group, and another proton is lost from the adjacent carbon.

-

Product Desorption: The newly formed aldehyde, 1H-imidazole-4-carbaldehyde, desorbs from the MnO₂ surface, which can then be regenerated or remains as a lower oxide of manganese.

The key advantage of MnO₂ is its ability to selectively oxidize the alcohol without affecting the electron-rich imidazole ring, a common issue with more powerful, indiscriminate oxidizing agents.

Experimental Protocol: Oxidation of (1H-imidazol-4-yl)methanol

This protocol is adapted from established literature procedures.[5]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 25.1 g (0.254 mol) of (1H-imidazol-4-yl)methanol in 250 g of methanol.

-

Reagent Addition: To this solution, add 125 g (1.43 mol) of activated manganese dioxide. The large molar excess of MnO₂ is crucial for driving the heterogeneous reaction to completion in a reasonable timeframe.

-

Reaction Conditions: Heat the suspension to 40°C and maintain vigorous stirring for 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Filtration: Upon completion, cool the reaction mixture to room temperature (approx. 25°C). Filter the solid manganese dioxide and its reduced forms using a Buchner funnel. Wash the filter cake thoroughly with two 50 g portions of methanol to ensure complete recovery of the product.

-

Isolation and Purification: Combine the filtrate and the methanol washes. Remove the methanol under reduced pressure (distillation at 45°C, ~250 mmHg). As the solvent is removed, the product will begin to precipitate. Cool the resulting slurry to 20°C to maximize crystallization.

-

Final Product: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 1H-imidazole-4-carbaldehyde.

Data Presentation: Reagents for Precursor Synthesis

| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Equiv. |

| (1H-imidazol-4-yl)methanol | 98.10 | 0.254 | 25.1 g | 1.0 |

| Manganese Dioxide (MnO₂) | 86.94 | 1.43 | 125 g | 5.6 |

| Methanol | 32.04 | - | ~350 g | Solvent |

| Expected Yield | 96.09 | ~0.231 | ~22.2 g (91%) |

Part 2: Regioselective Synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde

The final step is the selective introduction of a bromine atom at the C5 position of the imidazole ring. This is achieved through an electrophilic aromatic substitution reaction.

Mechanism of Electrophilic Bromination

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The regiochemical outcome of the substitution is dictated by the electronic effects of the existing substituent, in this case, the carbaldehyde group at the C4 position.

-

Directing Effects: The -CHO group is strongly electron-withdrawing and deactivating via resonance and inductive effects. However, in the imidazole tautomer where N1 is protonated, the lone pair of electrons on the N3 nitrogen strongly activates the ring towards electrophilic attack. The most electron-rich and sterically accessible position for an incoming electrophile is C5. The C2 position is also activated but is generally less reactive than C5 in 4-substituted imidazoles.

-

Generation of the Electrophile: N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation. It serves as a source of an electrophilic bromine (Br⁺) species, often requiring a catalytic amount of acid or a radical initiator, though it can also react directly with highly activated rings.

-

Nucleophilic Attack and Formation of Sigma Complex: The π-system of the imidazole ring attacks the electrophilic bromine. This attack preferentially occurs at the C5 position, breaking the aromaticity and forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.

-

Aromatization: A base (such as the solvent or the succinimide anion) abstracts the proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the imidazole ring to yield the final 5-bromo-1H-imidazole-4-carbaldehyde product.

Workflow for the Synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde

Caption: Overall synthetic workflow from starting material to final product.

Representative Experimental Protocol: Bromination of 1H-imidazole-4-carbaldehyde

-

Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve 10.0 g (0.104 mol) of 1H-imidazole-4-carbaldehyde in 100 mL of a suitable solvent such as chloroform or acetonitrile. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add 18.5 g (0.104 mol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The use of a 1:1 molar ratio is intended to favor mono-bromination.

-

Reaction Conditions: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

-

Extraction: Transfer the mixture to a separatory funnel. If using acetonitrile, add ethyl acetate (100 mL) and water (100 mL). Extract the aqueous layer with the organic solvent (2 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final 5-Bromo-1H-imidazole-4-carbaldehyde.

Data Presentation: Reagents for Final Product Synthesis

| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Equiv. |

| 1H-imidazole-4-carbaldehyde | 96.09 | 0.104 | 10.0 g | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 0.104 | 18.5 g | 1.0 |

| Chloroform / Acetonitrile | - | - | 100 mL | Solvent |

| Expected Product M.W. | 174.98 | - | - | - |

Visualizing the Core Mechanism: Electrophilic Bromination

The critical step of this synthesis is the regioselective electrophilic attack on the imidazole ring. The following diagram illustrates this mechanistic pathway.

Caption: Mechanism of electrophilic bromination at the C5 position.

Conclusion and Field Insights

This guide outlines a logical and efficient synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde. The two-step approach—oxidation followed by regioselective bromination—relies on well-understood and scalable chemical transformations. The choice of manganese dioxide in the first step is a key consideration for industrial applications, offering high selectivity and safety. For the second step, NBS provides a controlled source of electrophilic bromine, minimizing over-bromination which can be a significant issue with elemental bromine.[1] The resulting bifunctional molecule is primed for further elaboration, for instance, through nucleophilic addition/condensation reactions at the aldehyde and cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C-Br bond, making it an exceptionally valuable building block for constructing diverse molecular libraries in drug discovery programs.

References

-

Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Retrieved from [Link]

-

World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]

- Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

PubChem. (n.d.). Imidazole-4-carboxaldehyde. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

-

Grokipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

Sources

Navigating the Tautomeric Landscape of 5-Bromo-1H-imidazole-4-carbaldehyde: A Technical Guide for Researchers

Foreword: The Dynamic Nature of Imidazoles in Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and biologically active molecules. Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, particularly hydrogen bonding. However, the inherent prototropic tautomerism of the imidazole ring presents both a challenge and an opportunity in drug design. This dynamic equilibrium between tautomeric forms can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. A comprehensive understanding of the tautomeric preferences of a substituted imidazole is therefore paramount for the rational design of novel therapeutics.

This in-depth technical guide focuses on the tautomerism of 5-Bromo-1H-imidazole-4-carbaldehyde, a versatile building block in organic synthesis. We will explore the fundamental principles governing its tautomeric behavior, provide detailed experimental protocols for its synthesis and characterization, and outline a computational workflow for predicting tautomer stability. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related heterocyclic systems.

The Phenomenon of Annular Tautomerism in Imidazoles

Prototropic tautomerism in imidazoles involves the migration of a proton between the two nitrogen atoms of the imidazole ring. This process, known as annular tautomerism, results in the existence of two or more distinct tautomeric forms that are in a dynamic equilibrium. For asymmetrically substituted imidazoles, such as 5-Bromo-1H-imidazole-4-carbaldehyde, this equilibrium is between the 1H- and 3H-tautomers. In the context of the IUPAC nomenclature for this specific molecule, these are more precisely designated as the 5-bromo-1H-imidazole-4-carbaldehyde and 4-bromo-1H-imidazole-5-carbaldehyde forms.

The position of this equilibrium is dictated by a delicate interplay of several factors, including:

-

Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the imidazole ring can preferentially stabilize one tautomer over the other. EWGs tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent, while EDGs have the opposite effect.

-

Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly influence the tautomeric ratio. Polar protic solvents can stabilize both tautomers through hydrogen bonding, while nonpolar solvents will favor the intrinsically more stable tautomer.

-

Temperature and pH: Changes in temperature can shift the equilibrium, and the protonation state of the imidazole ring, dictated by the pH of the medium, will also play a crucial role.

A Senior Application Scientist’s Guide to the Biological Potential of 5-Bromo-1H-imidazole-4-carbaldehyde: From Synthetic Scaffold to Bioactive Derivatives

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde stands as a molecule of significant interest not for a wealth of directly reported biological activities, but for its profound potential as a versatile synthetic precursor in drug discovery.[1] Its structure, a unique convergence of a halogenated imidazole ring and a reactive aldehyde functional group, presents a rich platform for chemical modification.[1] The imidazole core is a privileged scaffold, present in numerous biologically active compounds, suggesting inherent potential for interaction with biomolecular targets.[2][3] This guide moves beyond a simple cataloging of facts to provide a strategic framework for researchers and drug development professionals. We will dissect the molecule's chemical reactivity to understand why it is an ideal starting point for library synthesis. We will then explore logical, field-proven strategies for its derivatization to target a spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory applications. This document serves as a technical whitepaper, elucidating the causality behind experimental design and providing actionable protocols to unlock the therapeutic promise held within this foundational chemical entity.

Part 1: Core Molecular Profile and Synthetic Versatility

At the heart of any drug discovery campaign lies a deep understanding of the starting material. The structure of 5-Bromo-1H-imidazole-4-carbaldehyde (C₄H₃BrN₂O, M.W. 174.98 g/mol ) is its greatest asset.[1] It possesses three key features that a medicinal chemist can exploit: the imidazole ring, the reactive carbaldehyde, and the bromine atom, which offers a site for cross-coupling reactions.

The imidazole ring itself is amphoteric and can engage in hydrogen bonding, making it a common feature in molecules that interact with enzymes and receptors.[1][4] The true synthetic utility, however, is driven by the aldehyde group, which serves as a primary handle for diversification. It readily participates in a variety of crucial chemical transformations:

-

Condensation Reactions: The aldehyde can react with primary amines to form Schiff bases (imines), which are themselves a class of bioactive compounds and are key intermediates for further synthesis.[1]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, allowing for the formation of new carbon-carbon bonds and the introduction of diverse functional groups.[1]

-

Reductive Amination: A robust method to convert the aldehyde into a secondary or tertiary amine, providing a flexible linker and a basic nitrogen center that can be critical for target engagement.

These pathways allow for the systematic and efficient construction of a library of derivatives, each with tailored physicochemical properties designed to probe specific biological hypotheses.

Caption: Key synthetic pathways originating from the aldehyde group.

Part 2: Strategic Derivatization for Biological Targeting

The value of 5-Bromo-1H-imidazole-4-carbaldehyde is realized through the creation of derivatives designed to interact with specific biological systems. The imidazole scaffold is implicated in a wide array of pharmacological activities, providing a strong rationale for its exploration.[3][4][5]

Strategy A: Development of Novel Antimicrobial Agents

Expertise & Rationale: The imidazole core is famously represented in azole antifungals. This established precedent provides a strong justification for exploring novel imidazole derivatives for antimicrobial activity.[3] Furthermore, functional groups like thiosemicarbazones, which can be readily synthesized from an aldehyde, are known to possess antimicrobial properties, often acting by chelating metal ions essential for microbial enzyme function.[6] This strategy combines a privileged core with a bio-active functional group.

Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative

This protocol is a self-validating system. Successful synthesis will be confirmed by a distinct change in physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, IR) showing the disappearance of the aldehyde proton and the appearance of new signals corresponding to the thiosemicarbazone moiety.

-

Solubilization: Dissolve 1 equivalent of 5-Bromo-1H-imidazole-4-carbaldehyde in a minimal amount of warm ethanol.

-

Reagent Addition: To this solution, add a solution of 1.1 equivalents of thiosemicarbazide dissolved in aqueous ethanol. Add a catalytic amount (2-3 drops) of concentrated sulfuric acid to protonate the aldehyde, increasing its electrophilicity.

-

Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether. Recrystallize from ethanol or a similar suitable solvent to obtain the pure thiosemicarbazone derivative.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Screening Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the MIC of a new compound.

Strategy B: Probing for Anticancer Activity

Expertise & Rationale: Imidazole derivatives have shown significant promise as anticancer agents.[7] Research on related 5-amino-1-N-substituted-imidazole-4-carboxylates has demonstrated that modifications at the N-1 position of the imidazole ring, particularly the addition of long alkyl chains, can lead to potent antiproliferative activity.[8] One such derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, exhibited an IC₅₀ value of 0.737 µM against HeLa cervical cancer cells by inducing apoptosis and inhibiting tubulin polymerization.[8] This provides a clear, data-driven rationale for synthesizing N-alkylated derivatives of 5-bromo-1H-imidazole-4-carbaldehyde and screening them for cytotoxicity.

Experimental Protocol: N-Alkylation and Cytotoxicity Screening

-

N-Alkylation:

-

Suspend 5-Bromo-1H-imidazole-4-carbaldehyde (1 eq.) and potassium carbonate (2 eq.) in acetonitrile.

-

Add the desired alkyl halide (e.g., 1-bromododecane, 1.2 eq.).

-

Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the inorganic base, and concentrate the filtrate under reduced pressure.

-

Purify the resulting N-alkylated product by column chromatography.

-

-

Cell-Based Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Plate human cancer cell lines (e.g., HeLa, HT-29) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the synthesized N-alkylated imidazole derivative for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Readout: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Table 1: Representative Antiproliferative Data for Imidazole Derivatives

| Compound | Modification | Target Cell Line | IC₅₀ (µM) | Reference |

| 5e | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (Cervical) | 0.737 ± 0.05 | [8] |

| 5e | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 (Colon) | 1.194 ± 0.02 | [8] |

| II14 | Biphenyl imidazole gold(I) complex | Ishikawa (Endometrial) | ~10x more potent than Cisplatin | [9] |

| II16 | Cyclic diimidazole gold(I) complex | MCF-7 (Breast) | 0.09 µg/mL | [9] |

Strategy C: Designing Novel Enzyme Inhibitors

Expertise & Rationale: The imidazole ring is isosteric to the side chain of the amino acid histidine, a residue frequently found in the active sites of enzymes, where it often participates in catalysis or substrate binding.[9] This structural mimicry makes imidazole-containing compounds excellent candidates for enzyme inhibitors. For example, derivatives of 5-aminoimidazole-4-carboxamide ribotide (AICAR) are known to inhibit AICAR transformylase, an enzyme in the purine biosynthesis pathway.[10] This provides a logical basis for screening 5-bromo-1H-imidazole-4-carbaldehyde derivatives against enzymes, particularly those with histidine-dependent mechanisms.

Mechanism of Action Assay: Competitive Enzyme Inhibition

This workflow is designed to determine if a derivative acts as a competitive inhibitor, meaning it binds to the enzyme's active site and competes with the natural substrate.

-

Assay Setup: Prepare reaction mixtures containing a fixed concentration of the target enzyme and varying concentrations of the substrate.

-

Inhibitor Addition: For each substrate concentration, run parallel reactions in the absence and presence of a fixed concentration of the imidazole derivative (the potential inhibitor).

-

Reaction Initiation & Monitoring: Initiate the reaction (e.g., by adding ATP or another cofactor) and monitor product formation over time using a suitable detection method (e.g., colorimetry, fluorescence).

-

Data Analysis: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]) for both the uninhibited and inhibited reactions (a Michaelis-Menten plot).

-

Interpretation: In competitive inhibition, the maximum velocity (Vₘₐₓ) will remain the same for both curves, but the apparent Michaelis constant (Kₘ) will increase in the presence of the inhibitor. This can be more clearly visualized using a Lineweaver-Burk (double reciprocal) plot, where the lines intersect on the y-axis.

Caption: Principle of competitive enzyme inhibition.

Conclusion

5-Bromo-1H-imidazole-4-carbaldehyde represents a quintessential starting point in modern medicinal chemistry. While its own biological profile is not extensively documented, its true value is expressed through its derivatives. The molecule's inherent reactivity, combined with the privileged nature of the imidazole scaffold, provides a robust platform for generating diverse chemical libraries. By applying logical, evidence-based derivatization strategies, researchers can efficiently probe for novel antimicrobial, anticancer, and enzyme-inhibitory activities. The protocols and workflows detailed in this guide offer a validated framework for transforming this versatile chemical building block into potential therapeutic leads, underscoring the critical link between synthetic chemistry and biological innovation.

References

-

Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373–382. Available at: [Link]

-

Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). International Journal of Creative Research Thoughts. Available at: [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-1H-imidazole-4-carboxylic acid. Available at: [Link]

-

Ruzi, Z., Nie, L., Bozorov, K., Zhao, J., & Aisa, H. A. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, e2000470. Available at: [Link]

-

Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. (2006). Pharmaceutical Chemistry Journal, 40(8), 430-432. Available at: [Link]

-

Moura, J. C., et al. (2014). Synthesis and antimicrobial activity of novel 5-aminoimidazole-4-carboxamidrazones. Bioorganic & Medicinal Chemistry Letters, 24(21), 5038-5041. Available at: [Link]

-

Baggott, J. E., Vaughn, W. H., & Hudson, B. B. (1986). Inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase, adenosine deaminase and 5'-adenylate deaminase by polyglutamates of methotrexate and other folate and purine analogues. Biochemical Journal, 236(1), 193–200. Available at: [Link]

-

Nowak, J., et al. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences, 22(23), 12829. Available at: [Link]

-

Kumar, A., & Kumar, S. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. (n.d.). PMC - NIH. Available at: [Link]

-

Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). Journal of Chemical Reviews. Available at: [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules, 27(15), 4983. Available at: [Link]

-

In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. (2022). Molecules, 27(21), 7247. Available at: [Link]

-

Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). ResearchGate. Available at: [Link]

-

An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2022). Molecules, 27(19), 6592. Available at: [Link]

-

Imidazoles as potential anticancer agents. (2022). Future Medicinal Chemistry, 14(13), 977-994. Available at: [Link]

-

Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2021). Molecules, 26(16), 4945. Available at: [Link]

-

New leap of BRD9 inhibitor: Imidazole substituents making BRD9 inhibitors excellent drug candidates for AML. (2023). Signal Transduction and Targeted Therapy, 8, 396. Available at: [Link]

-

Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Available at: [Link]

Sources

- 1. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. longdom.org [longdom.org]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 5-Bromo-1H-imidazole-4-carbaldehyde

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 50743-01-6) is a high-value heterocyclic intermediate utilized primarily in the synthesis of purine analogs, p38 MAP kinase inhibitors, and complex alkaloid scaffolds.[1] Its dual functionality—combining an electrophilic aldehyde with a halogenated imidazole core—makes it a versatile but chemically sensitive building block.[1]

This guide provides a rigorous technical framework for the safe handling, storage, and experimental deployment of this compound. It addresses the critical "tautomeric ambiguity" inherent to the imidazole ring and establishes protocols to prevent oxidative degradation and catalyst poisoning during downstream applications.[1]

Chemical Identity & Physicochemical Profile

The compound exists in a tautomeric equilibrium.[1] While commercially labeled as the 4-carbaldehyde, the proton on the imidazole nitrogen can migrate, rendering the 4- and 5-positions chemically equivalent in solution unless the nitrogen is substituted.[1]

| Parameter | Specification |

| IUPAC Name | 5-Bromo-1H-imidazole-4-carbaldehyde |

| Common Synonyms | 4-Bromo-1H-imidazole-5-carbaldehyde; 4-Bromo-5-formylimidazole |

| CAS Number | 50743-01-6 |

| Molecular Formula | C₄H₃BrN₂O |

| Molecular Weight | 174.98 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| pKa | ~7.0 (imidazole N-H), subject to shift by Br/CHO electron withdrawal |

Hazard Identification & Risk Assessment (GHS)

This compound is classified as a Category 2 Skin Irritant and Category 2A Eye Irritant .[1] Its primary physiological risk stems from the reactive aldehyde group, which can act as a sensitizer, and the halogenated heterocycle's potential for respiratory irritation.[1]

GHS Classification[1]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Critical PPE & Engineering Controls

-

Respiratory: Handling must occur within a certified chemical fume hood.[1] If dust formation is likely (e.g., during weighing of large quantities), use a P95 particulate respirator.

-

Dermal: Nitrile gloves (0.11 mm thickness) provide adequate splash protection.[1] For prolonged immersion or synthetic workups involving DCM/DMF, double-gloving or using laminate gloves (Silver Shield) is recommended to prevent permeation of the dissolved compound.[1]

-

Ocular: Chemical safety goggles are mandatory.[1] Face shields should be employed during scale-up reactions (>5g) where exothermic runaway is a risk.[1]

Storage & Stability Framework

The stability of 5-Bromo-1H-imidazole-4-carbaldehyde is compromised by three factors: Light (promotes debromination/radical pathways), Oxygen (oxidizes aldehyde to carboxylic acid), and Moisture (hydrate formation).[1]

The "Cold-Dark-Dry" Protocol

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] The aldehyde moiety is prone to autoxidation to 5-bromo-1H-imidazole-4-carboxylic acid upon prolonged air exposure.[1]

-

Temperature: Maintain at 2–8°C .

-

Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.[1]

Figure 1: Storage & Handling Decision Tree

Caption: Decision logic for maintaining compound integrity. Note the critical equilibration step to prevent condensation.

Synthetic Utility & Reactivity Profile

The strategic value of this molecule lies in its orthogonal reactivity.[1] However, the free N-H proton is a "gotcha" that often poisons Palladium catalysts in cross-coupling reactions or leads to regiochemical mixtures.[1]

Mechanistic Considerations

-

Tautomerism: In its unprotected form, the 4-CHO and 5-Br positions are chemically fluid due to rapid proton transfer between N1 and N3.[1]

-

N-Protection is Critical: To lock the regiochemistry, the imidazole nitrogen must be protected (e.g., SEM, Boc, Methyl, Benzyl) before attempting metal-catalyzed couplings.[1]

-

N-alkylation usually favors the isomer where the sterically demanding bromine is distal to the alkyl group, but mixtures are common and must be separated.[1]

-

-

Aldehyde Sensitivity: The aldehyde is electrophilic and can form Schiff bases or be attacked by nucleophiles.[1] If a Grignard or Lithiation step is planned, the aldehyde must be protected as an acetal.[1]

Figure 2: Orthogonal Reactivity Map

Caption: Reactivity map highlighting the necessity of N-protection prior to Pd-catalyzed coupling to prevent catalyst poisoning.

Detailed Experimental Protocol: N-Protection & Suzuki Coupling

The following workflow illustrates the standard industry approach to utilizing this scaffold, prioritizing the protection of the imidazole ring to ensure regiocontrol.

Step 1: N-Protection (SEM-Cl Example)

Direct coupling on the free imidazole often fails.[1] Protection with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is standard.[1]

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Reagents: Suspend 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.[1] Stir for 30 min until gas evolution ceases.

-

Addition: Dropwise add SEM-Cl (1.1 eq).

-

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the protected product is less polar).[1]

-

Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc.[1][3] The product is now a regiochemically locked isomer (usually a mixture, separable by column chromatography).[1]

Step 2: Suzuki-Miyaura Cross-Coupling

Once protected, the bromine handle is activated for coupling.[1]

-

Reagents: Combine SEM-protected imidazole (1.0 eq), Aryl boronic acid (1.5 eq), and K₂CO₃ (2.0 eq) in DME/Water (4:1 ratio).

-

Catalyst: Degas the solvent stream with Argon for 15 mins. Add Pd(dppf)Cl₂ (0.05 eq).[1]

-

Conditions: Heat to 80-90°C for 4-12 hours.

-

Note: The aldehyde group generally survives these basic conditions, but prolonged heating can lead to Cannizzaro disproportionation.[1] Monitor closely.

Waste Disposal & Environmental Impact

-

Halogenated Waste: As a brominated compound, all waste streams (mother liquors, aqueous washes) must be segregated into Halogenated Organic Waste containers.

-

Heavy Metals: If Palladium catalysts are used, the aqueous waste must be treated as heavy metal waste or scavenged (e.g., with SiliaMetS®) before disposal.

-

Neutralization: Quench any unreacted aldehyde with mild oxidant or reductant if required by local regulations, though standard incineration is typically sufficient.[1]

References

-

Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Protocols. Retrieved from [Link]

Sources

Technical Guide: Storage & Stability of 5-Bromo-1H-imidazole-4-carbaldehyde

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 50743-01-6) is a critical intermediate in the synthesis of bioactive imidazole derivatives, often employed in the development of C17,20-lyase inhibitors and antimalarial agents. Its structural integrity relies heavily on the preservation of two sensitive moieties: the formyl group (-CHO) , which is prone to autoxidation, and the carbon-bromine bond , which exhibits photosensitivity.

Critical Storage Parameters:

-

Temperature: 2–8°C (Short-term < 3 months); -20°C (Long-term).

-

Atmosphere: Inert gas blanket (Argon preferred over Nitrogen).

-

Light: Strictly light-protected (Amber glass or foil-wrapped).

-

Humidity: Desiccated (< 30% RH).

Physicochemical Profile & Degradation Mechanisms[1]

To implement a robust storage protocol, one must understand the specific failure modes of this molecule.

Tautomeric Equilibrium

The imidazole ring exists in a tautomeric equilibrium. While the 4-formyl and 5-formyl forms are chemically equivalent in solution due to rapid proton transfer (

Primary Degradation Pathways

-

Autoxidation (The Dominant Risk): The aldehyde proton is susceptible to abstraction by atmospheric oxygen, leading to a radical chain reaction that converts the aldehyde to 5-bromo-1H-imidazole-4-carboxylic acid . This is an irreversible change that drastically affects stoichiometric precision in downstream nucleophilic additions or reductive aminations.

-

Photolytic Dehalogenation: Halogenated imidazoles can undergo homolytic cleavage of the C-Br bond upon exposure to UV/VIS light, generating reactive radicals that lead to polymerization or oligomerization.

-

Hydrate Formation: In the presence of ambient humidity, the aldehyde carbonyl can reversibly form a gem-diol (hydrate). While reversible, this complicates NMR integration and mass measurement.

Figure 1: Mechanistic degradation pathways for 5-Bromo-1H-imidazole-4-carbaldehyde.

Comprehensive Storage Protocol

This protocol is designed to be a self-validating system. If the material changes color (off-white to yellow/brown), the protocol has been breached.

Quantitative Storage Metrics

| Parameter | Specification | Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that lowering T significantly retards oxidation rates. |

| Atmosphere | Argon (Ar) | Argon is heavier than air, providing a better "blanket" in vials than Nitrogen ( |

| Container | Amber Glass | Blocks UV radiation < 400nm to prevent C-Br photolysis. |

| Closure | PTFE-lined Cap | PTFE (Teflon) is chemically inert and provides a superior vapor barrier compared to pulp/poly. |

| Desiccant | Silica Gel / Drierite | Maintains local humidity ~0% to prevent hydrate formation. |

Step-by-Step Workflow

Phase 1: Receiving & Equilibration

-

Inspect: Upon arrival, verify the solid is white to pale yellow . Dark yellow or brown indicates prior degradation.

-

Equilibrate: Do NOT open the bottle immediately if it was shipped cold. Allow the container to reach room temperature (approx. 30-60 mins) inside a desiccator.

-

Causality: Opening a cold bottle in humid lab air causes immediate condensation on the solid, initiating hydrate formation.

-

Phase 2: Aliquoting (The "Inert Loop")

To avoid repeated freeze-thaw cycles and air exposure, aliquot the bulk material immediately.

-

Prepare Vials: Pre-label Amber HPLC vials (2mL or 4mL) with PTFE-lined caps.

-

Inert Environment: Ideally, work within a glovebox (

ppm). If unavailable, use an inverted funnel connected to an Argon line to create a localized inert cone over the balance. -

Dispense: Weigh out single-use quantities (e.g., 50mg, 100mg) into the vials.

-

Blanket & Seal: Flush the headspace of each vial with a gentle stream of Argon for 5-10 seconds before tightening the cap immediately. Parafilm the cap junction for long-term sealing.

Phase 3: Long-Term Storage

-

Secondary Containment: Place aliquoted vials inside a larger jar or Ziploc bag containing a desiccant packet.

-

Freezing: Store at -20°C.

-

Inventory Log: Record the date of aliquoting. Re-test purity if stored > 12 months.

Figure 2: Optimal receiving and storage workflow to ensure compound integrity.

Quality Control & Re-Validation

Before using stored material in sensitive steps (e.g., GMP synthesis), validate purity.

-

Visual Check: The compound should be a crystalline powder. Clumping suggests moisture ingress; darkening suggests oxidation.

-

1H-NMR (DMSO-d6):

-

Look for the aldehyde proton singlet (

ppm). -

Check for the carboxylic acid peak (broad singlet,

ppm) indicating oxidation. -

Check for gem-diol peaks (if wet).

-

-

Melting Point: Reference range is 174–177°C [1]. Significant depression (> 5°C) indicates impurities.

References

-

ChemicalBook. (2023).[1][2] 1H-Imidazole-4-carbaldehyde Properties and Safety. Retrieved from

-

CymitQuimica. (2023).[1][3][4] SDS for 5-Bromo-1H-imidazole-4-carbaldehyde. Retrieved from

-

Smolecule. (2023).[1][2][4] 5-Bromo-1H-imidazole-4-carbaldehyde Product Information. Retrieved from

-

Fisher Scientific. (2009). Safety Data Sheet: Imidazole-4-carboxaldehyde.[1][5] Retrieved from

Sources

Technical Guide: Sourcing and Utilizing 5-Bromo-1H-imidazole-4-carbaldehyde in Drug Discovery

Topic: Commercially Available 5-Bromo-1H-imidazole-4-carbaldehyde Suppliers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 50743-01-6) is a critical pharmacophore scaffold, serving as a linchpin intermediate in the synthesis of

This guide moves beyond a simple vendor list to provide a strategic framework for sourcing high-fidelity material, validating its quality via NMR, and overcoming synthetic bottlenecks using a self-validating protection-group strategy.

Technical Profile & Tautomeric Complexity

Chemical Identity

-

IUPAC Name: 5-Bromo-1H-imidazole-4-carbaldehyde

-

CAS Number: 50743-01-6

-

Synonyms: 4-Bromo-1H-imidazole-5-carbaldehyde; 4(5)-Bromo-5(4)-formylimidazole.

-

Molecular Formula: C

H -

Molecular Weight: 175.99 g/mol

The Tautomerism Challenge

In solution, this compound exists as a rapid equilibrium between the 4-bromo-5-formyl and 5-bromo-4-formyl tautomers. This behavior complicates NMR analysis and can lead to regioselectivity issues during N-alkylation.

-

In CDCl

: Often appears as broad, averaged signals due to rapid proton exchange. -

In DMSO-d

: Proton exchange is slowed, often revealing distinct sets of signals for both tautomers, which is the preferred method for QC validation .